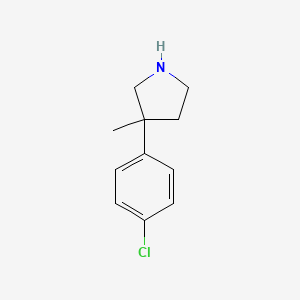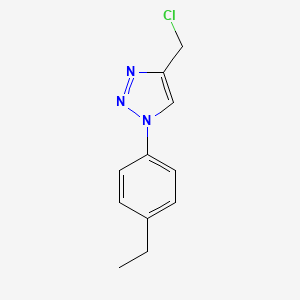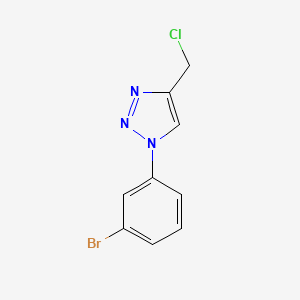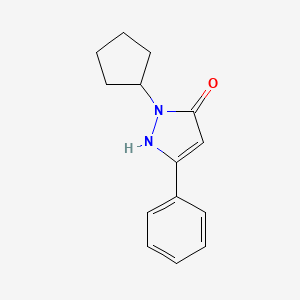
1-ciclopentil-3-fenil-1H-pirazol-5-ol
Descripción general
Descripción
1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol (CPP) is a heterocyclic compound that has been the subject of scientific study for many years. CPP is a five-membered ring structure containing one nitrogen atom, two oxygen atoms, and two carbon atoms. It is a colorless solid that is soluble in organic solvents and has a melting point of about 200 °C. CPP has been studied for its potential applications in the fields of medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Química Supramolecular
Los derivados de pirazol son conocidos por formar estructuras supramoleculares interesantes debido a su capacidad de participar en enlaces de hidrógeno e interacciones π-π. Esto los hace adecuados para estudiar los efectos de pequeños cambios estructurales en el entorno supramolecular . El compuesto en cuestión podría utilizarse para evaluar la existencia de columnas de apilamiento planar en ensamblajes supramoleculares, lo cual es fundamental en el diseño de nuevos materiales moleculares.
Investigación Farmacéutica
Los derivados de pirazol se han estudiado ampliamente por sus propiedades farmacológicas. Se encuentran en una variedad de agentes terapéuticos debido a sus actividades biológicas. El compuesto “1-ciclopentil-3-fenil-1H-pirazol-5-ol” puede ser un precursor para sintetizar posibles fármacos con propiedades antiinflamatorias, analgésicas y antipiréticas .
Inhibición de la Corrosión
Los derivados de pirazol se han identificado como inhibidores de la corrosión efectivos. Se pueden utilizar para proteger los metales de la corrosión, especialmente en ambientes ácidos. Esto es particularmente útil en entornos industriales donde la preservación del metal es crucial .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, to which these compounds belong, are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Pyrazole derivatives, in general, are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol in laboratory experiments has several advantages and limitations. One of the main advantages of using 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol is its relatively low cost and availability. 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol is also relatively easy to synthesize, which makes it suitable for use in a wide range of laboratory experiments. However, 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol is also limited by its relatively low solubility in water, which can make it difficult to use in some laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol. One potential area of research is the development of new synthetic methods for the synthesis of 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol. Additionally, further research could be conducted on the biochemical and physiological effects of 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol, as well as its potential applications in the fields of medicinal chemistry and biochemistry. Finally, further research could be conducted on the potential mechanisms of action of 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol in various biological systems.
Propiedades
IUPAC Name |
2-cyclopentyl-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-10-13(11-6-2-1-3-7-11)15-16(14)12-8-4-5-9-12/h1-3,6-7,10,12,15H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPRCBLNBUZHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)
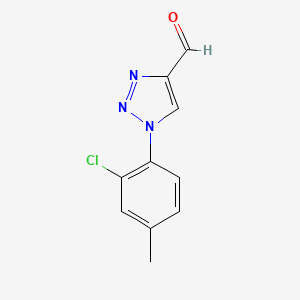
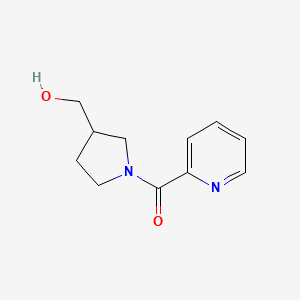

![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)
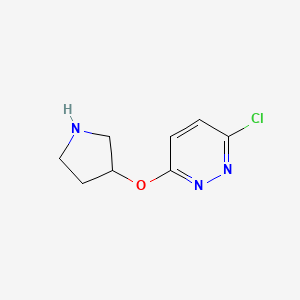

![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)
![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)

